1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Medicinal Chemistry Chemical Biology Pharmacological Assays

Generic substitution risks experimental irreproducibility due to undisclosed enantiomeric purity and trace metals. This verified racemic building block (C11H13N3, 187.24 g/mol) solves that. - **Workflow-ready:** Calculated density (1.1 g/cm³) and boiling point (308°C) support automated handling. - **Dual utility:** Use as negative control for stereospecific studies or develop chiral HPLC assays via its UV-active pyrazole chromophore. - **Supply certainty:** Verified lot documentation available; avoid proprietary specification gaps.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 866782-06-1
Cat. No. B3024176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
CAS866782-06-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2C=CC=N2)N
InChIInChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3
InChIKeyBCWSPVPPKRRCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine (CAS 866782-06-1): Chemical Class and Physicochemical Baseline for Procurement


1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS 866782-06-1) is a small-molecule research chemical categorized as a pyrazole-phenyl-ethanamine derivative. It serves as a molecular building block and a versatile scaffold in chemical biology and medicinal chemistry . This primary amine, with the formula C11H13N3 and a molecular weight of 187.24 g/mol, features a chiral center and is typically supplied as a racemic mixture . Its key physicochemical properties include a calculated density of 1.1±0.1 g/cm³ and a boiling point of 308.3±25.0 °C at 760 mmHg, which are critical parameters for handling, formulation, and process scale-up .

Molecular building block for focused library synthesis

Racemic mixture supports non-stereospecific workflow

Defined physicochemical profile aids handling and scale-up

The Risk of Generic Substitution: Why Not All Pyrazole-Phenyl-Ethanamines Are Interchangeable


The scientific selection process cannot rely on generic class-level assumptions for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine due to the absence of publicly available comparative biological or structural activity relationship (SAR) data against its closest analogs . This compound's primary documented identity is as a specific molecular building block, where its precise attachment points—an ethanamine group linked to a para-substituted phenyl-pyrazole—dictate its utility in creating focused chemical libraries . Crucially, critical procurement specifications such as enantiomeric purity, trace metal content, and specific assay methods remain proprietary or undisclosed across major vendor platforms, making generic or lowest-cost substitution a significant risk to experimental reproducibility without verified lot-specific documentation .

Spec

Enantiomeric purity documentation is often proprietary; generic substitution may compromise stereochemical control.

Trace

Trace metal content and assay methods are typically undisclosed, risking batch-dependent variability.

Data

Absence of public comparative SAR limits interchangeability confidence; vendor-specific review required.

A Deficiency of Public Comparative Data: An Evidence-Based Guide to 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Selection


Core Statement on the Limited Availability of Direct Comparative Evidence

A systematic search for primary research papers, patents, and authoritative databases reveals a critical evidence gap: there are no publicly available head-to-head studies, cross-study comparable datasets, or robust class-level inferences that provide quantitative differentiation for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine over its closest structural analogs in terms of biological potency, selectivity, or ADME/PK properties [1]. This limits the basis for scientific selection to physicochemical identity and procurement specifications rather than comparative pharmacological performance [2].

Comparative Data Gap
Data to verify
No public head-to-head studies against closest analogs
Selection driven by physicochemical specifications
Systematic review of PubMed, PubChem, WIPO
Medicinal Chemistry Chemical Biology Pharmacological Assays

Differentiation by Stereochemical Identity: Racemic Mixture vs. Enantiomerically Pure Forms

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is supplied as a racemic mixture, differentiating it from its commercially available enantiomerically pure counterparts, (R)-enantiomer (CAS 871721-01-6) and (S)-enantiomer (CAS 1213139-00-4) . This specific formulation is critical for applications where the absence of chiral induction or a defined racemic standard is required, such as in achiral chromatography method development or as a negative control in enantioselective synthesis . While the biological implications of the racemate vs. single enantiomers are undocumented in public literature, the choice of the racemic form directly impacts a study's design and the interpretation of stereospecific effects .

Stereochemical Identity
Class-level
Racemate (1:1 R/S)vs. >95% pure (R)- and (S)-enantiomers
Supports racemic control or non-stereospecific studies
Biological implications undocumented; class-level inference
Stereochemistry Chiral Synthesis Enantiomeric Purity

Procurement Differentiator: Verified Supply Chain Continuity and Batch Variability

The primary differential data point for procurement is the documentation of supply chain stability. While multiple vendors list 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, many report the compound as 'Discontinued' or 'To inquire' for specific batch sizes, as seen with the fluorochem-sourced racemate where 250mg and 1g lots were discontinued . In contrast, dedicated Chinese research chemical suppliers like Leyan offer a stable catalog with published inventory levels and tiered pricing across a range of sizes (50mg to 5g), providing a quantifiable advantage in experimental planning and long-term project feasibility .

Supply Continuity
Supplier data
Stable inventory (Leyan)vs. discontinued/’To inquire’ lots (Fluorochem)
Reduces long-term procurement risk
Vendor catalog review as of 2026
Supply Chain Management Quality Control Reproducibility

Evidence-Supported Research Applications for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine


Use as a Racemic Building Block for Non-Stereospecific Chemical Library Synthesis

Due to its confirmed role as a molecular building block , this racemic compound is ideally suited for the parallel synthesis of diverse screening libraries where stereochemistry is not the primary variable being investigated. Its use here avoids the higher cost and supply uncertainty associated with single enantiomer building blocks, while the established physicochemical properties (density, boiling point) support automated liquid handling and purification workflows .

A Negative Control for Enantioselective Studies

In experiments designed to study stereospecific biological interactions using the pure (R) or (S) enantiomers (CAS 871721-01-6 and 1213139-00-4), the racemate serves as a critical negative control. This application is grounded in the evidence of its defined stereochemical composition, which is essential for confirming that observed effects are due to chirality .

Method Development for Chiral Separation and Achiral Purity Analysis

The compound's racemic nature, combined with its known UV-active pyrazole chromophore, makes it a practical standard for developing and validating both chiral HPLC separation methods and achiral purity assays. Its physical properties, such as a boiling point of 308.3°C, are relevant parameters for setting gas chromatography methods .

Medicinal Chemistry Scouting for Pyrazole-Containing Bioisosteres

The 1-arylpyrazole moiety is a recognized structural motif in medicinal chemistry. Researchers can procure this building block to explore its utility as a potential heterocyclic replacement for phenyl or other groups in lead optimization campaigns. The viability of this application is supported by its classification as a 'useful research chemical' and its demonstrated commercial availability for such purposes .

Application
Selection Property
Validation Focus
Non-stereospecific library synthesis
Racemic building block
Physicochemical handling parameters
Enantioselective study negative control
Defined racemic composition
Chirality-dependent effect confirmation
Chiral/achiral method development
Racemate with UV chromophore
Chromatographic parameter suitability
Medicinal chemistry scaffold exploration
1‑arylpyrazole motif availability
Lead optimization analog synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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